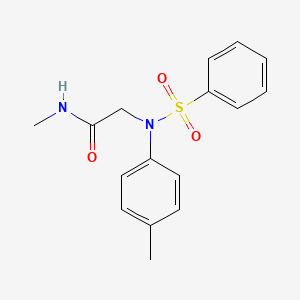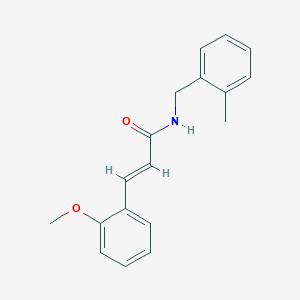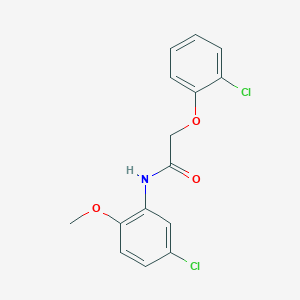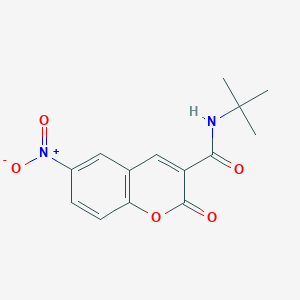
N-(4-chlorobenzyl)cyclopentanecarboxamide
Overview
Description
N-(4-chlorobenzyl)cyclopentanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic effects in preclinical studies.
Scientific Research Applications
Supramolecular Self-Assembly
Research into the structural properties of cyclopentanecarboxamides, including N-(4-chlorobenzyl)cyclopentanecarboxamide, has provided insight into supramolecular self-assembly. These compounds demonstrate the formation of racemic crystals, primarily determined by intermolecular hydrogen bonds. This finding is crucial for understanding molecular interactions in crystallography and could have implications for material science applications (Kălmăn et al., 2001).
Synthesis of Pyranoquinolines
N-(4-chlorobenzyl)cyclopentanecarboxamide derivatives have been instrumental in developing efficient synthesis methods for pyranoquinolines, a class of compounds with potential pharmaceutical applications. The research highlights novel reactions involving ring-cleavage of the cyclopentane unit, showcasing the versatility of N-(4-chlorobenzyl)cyclopentanecarboxamide in synthetic organic chemistry (Zhang et al., 2007).
Development of Anti-Tubercular Compounds
Studies have shown that derivatives of N-(4-chlorobenzyl)cyclopentanecarboxamide exhibit promising anti-tubercular activity. This research underscores the potential of these compounds in developing new treatments for tuberculosis, a significant global health challenge (Nimbalkar et al., 2018).
Antimicrobial Properties
N-(4-chlorobenzyl) derivatives have been identified as inhibitors of key enzymes, demonstrating antimicrobial properties. This discovery could lead to the development of new antimicrobial agents, addressing the increasing problem of antibiotic resistance (Hayashi et al., 2013).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKEWINRKKJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)




![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)


![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
